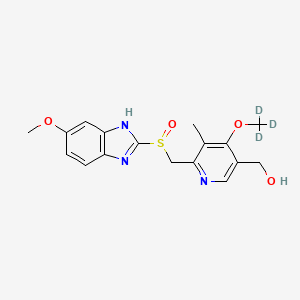

5-Hydroxy Omeprazole-(Pyridyl)-d3

Beschreibung

Significance of Stable Isotopes in Mechanistic and Analytical Investigations

Stable isotopes, which are non-radioactive, are widely used in mechanistic and analytical studies. nih.gov Their use, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of molecules and their metabolites. acs.orgnih.gov This has greatly advanced our understanding of complex biological processes. nih.gov The key advantage of using stable isotopes is that they are chemically identical to their naturally occurring counterparts but have a different mass, making them distinguishable in analyses. nih.gov This property is fundamental to their application in everything from metabolic research to environmental pollution monitoring. measurlabs.comnumberanalytics.com

The Role of Deuterium (B1214612) Labeling in Studying Xenobiotic Biotransformation

Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in studying the biotransformation of xenobiotics—foreign compounds like drugs and pollutants. acs.org Replacing hydrogen with deuterium in a molecule can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. chem-station.com This effect helps researchers identify the sites of metabolism on a drug molecule and understand the enzymatic pathways involved in its breakdown. acs.orgchem-station.com Deuterium-labeled compounds are also invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in measuring drug and metabolite concentrations in biological samples. clearsynth.comscispace.com

Overview of 5-Hydroxy Omeprazole (B731) as a Key Omeprazole Metabolite

Omeprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver. pharmgkb.orgnih.gov One of its primary metabolites is 5-Hydroxy Omeprazole. hmdb.cacaymanchem.com This hydroxylation reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2C19. caymanchem.comnih.govacs.org The formation of 5-Hydroxy Omeprazole is a critical step in the clearance of omeprazole from the body. artmolecule.fr The rate of this metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 enzyme, which can affect the drug's efficacy. nih.govyoutube.com

The major metabolites of omeprazole include 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole. pharmgkb.org The formation of these metabolites is catalyzed by different CYP450 enzymes, with CYP2C19 being the principal enzyme for 5-hydroxylation and CYP3A4 primarily responsible for sulfoxidation. nih.govacs.org

Rationale for Deuterated 5-Hydroxy Omeprazole-(Pyridyl)-d3 in Research Applications

The deuterated form of 5-Hydroxy Omeprazole, specifically this compound, is a valuable tool in pharmaceutical research. scbt.commedchemexpress.comlgcstandards.com The "d3" indicates that three hydrogen atoms on the pyridyl group of the molecule have been replaced by deuterium atoms. scbt.com

This isotopic labeling serves several key purposes:

Internal Standard for Bioanalytical Assays: Due to its similar chemical and physical properties to the unlabeled metabolite, this compound is an ideal internal standard for quantifying 5-Hydroxy Omeprazole in biological matrices like plasma and urine using LC-MS. acanthusresearch.comclearsynth.comscispace.com The mass difference allows for clear differentiation between the standard and the analyte, correcting for variations in sample preparation and instrument response. clearsynth.comwaters.com

Metabolite Identification Studies: In complex biological samples, distinguishing drug-related material from endogenous compounds can be challenging. mdpi.com Co-administering a deuterated drug with its non-labeled counterpart allows researchers to easily identify metabolites by looking for the characteristic isotopic pattern in mass spectrometry data. mdpi.comnih.gov

Mechanistic Studies: The kinetic isotope effect resulting from deuteration can be used to probe the mechanisms of enzymatic reactions involved in omeprazole metabolism. chem-station.com By comparing the metabolism of deuterated and non-deuterated omeprazole, researchers can gain insights into the rate-limiting steps of the metabolic pathways. chem-station.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Applications of 5 Hydroxy Omeprazole Pyridyl D3 As an Internal Standard

Development and Validation of Quantitative Analytical Methodologies Utilizing Isotopically Labeled Internal Standards

The development of robust and reliable quantitative analytical methods is fundamental to pharmaceutical research and development. The use of isotopically labeled internal standards, such as 5-Hydroxy Omeprazole-(Pyridyl)-d3, is a cornerstone of this process, particularly in complex biological matrices. ijpsr.com These standards, which are chemically identical to the analyte but have a different mass due to isotopic substitution, co-elute with the analyte and experience similar extraction and ionization effects. clearsynth.com This co-behavior allows for the correction of variations that can occur during sample preparation and analysis, leading to more accurate and precise quantification. ijpsr.comclearsynth.com

Method validation, a critical component of this process, is performed according to stringent guidelines from regulatory bodies like the FDA. ijpsr.com This validation assesses several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

Recovery: The efficiency of the extraction process.

Stability: The chemical stability of the analyte in the biological matrix under different storage conditions.

The use of deuterated internal standards like this compound plays a vital role in ensuring these validation parameters meet the required acceptance criteria. ijpsr.comclearsynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Omeprazole (B731) and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of omeprazole and its metabolites in biological fluids due to its high sensitivity and selectivity. ijpsr.comscispace.com In these methods, this compound is a commonly employed internal standard. nih.govartmolecule.fr

A typical LC-MS/MS method involves the following steps:

Sample Preparation: This often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma or other biological samples. scispace.comnih.gov

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.govchromatographyonline.com A C18 column is frequently used to separate omeprazole, its metabolites, and the internal standard based on their physicochemical properties. nih.govnih.gov The mobile phase composition and gradient are optimized to achieve good resolution and peak shape. nih.govnih.gov

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. scispace.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.govnih.gov This provides a high degree of selectivity and sensitivity.

The use of a deuterated internal standard like Omeprazole-d3 has been shown to be effective in the quantification of omeprazole in plasma, with the method demonstrating linearity over a specific concentration range and acceptable accuracy and precision. nih.gov For instance, one validated method reported linearity in the range of 1.5-2000 ng/mL for omeprazole. nih.gov The mass transition for omeprazole is often m/z 346.3 → 198.0, while for a deuterated internal standard like Omeprazole-d3, it would be shifted by the mass of the deuterium (B1214612) atoms. nih.gov For 5-hydroxyomeprazole, a common transition is m/z 362 → 214. nih.govnih.gov

The concomitant administration of omeprazole and its stable isotope-labeled form (D3-omeprazole) has been a valuable technique for identifying drug-related metabolites, especially in complex matrices like brain tissue. nih.govmdpi.com This approach allows for the confident identification of metabolites by searching for pairs of peaks with a specific mass difference (3 daltons in the case of D3-omeprazole). nih.govmdpi.com

Table 1: LC-MS/MS Method Parameters for Omeprazole and Metabolite Analysis

| Parameter | Details |

| Internal Standard | This compound, Omeprazole-d3 |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |

| Chromatographic Column | C18, Zorbax Extend C-18, Betasil silica |

| Mobile Phase | Acetonitrile and ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more prevalent for the analysis of omeprazole and its metabolites due to their polarity and thermal instability, GC-MS applications have been explored. However, the inherent properties of omeprazole and its metabolites, which are non-volatile and prone to degradation at high temperatures, necessitate derivatization prior to GC-MS analysis. This additional sample preparation step can introduce variability and complexity. The use of a deuterated internal standard like this compound in GC-MS would, in principle, offer the same advantages of correcting for variability during derivatization and analysis. However, the literature more strongly supports the use of LC-based methods for these compounds. ijpsr.com

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Integration for Metabolite Quantification

High-performance liquid chromatography with diode array detection (HPLC-DAD) is another analytical technique that can be used for the quantification of omeprazole and its metabolites. scholarsresearchlibrary.com While not as sensitive or selective as mass spectrometry, HPLC-DAD offers a robust and cost-effective alternative for certain applications. scholarsresearchlibrary.com

In this method, a deuterated internal standard like this compound cannot be distinguished from the unlabeled analyte by the DAD detector. Therefore, a different, structurally similar compound is typically used as an internal standard. scholarsresearchlibrary.com However, the principles of method validation, including linearity, accuracy, and precision, remain crucial. scholarsresearchlibrary.com HPLC-DAD methods have been successfully developed and validated for the simultaneous determination of aspirin (B1665792) and omeprazole in synthetic mixtures, demonstrating the utility of this technique in quality control settings. scholarsresearchlibrary.com

Mitigation of Matrix Effects and Enhancement of Assay Accuracy through Deuterated Internal Standards

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS. eijppr.com These effects, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical method. eijppr.combioanalysis-zone.com

Deuterated internal standards, such as this compound, are the gold standard for mitigating matrix effects. clearsynth.comnih.gov Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. clearsynth.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to a significant improvement in assay accuracy and precision. clearsynth.comlcms.cz

The use of a stable isotope-labeled internal standard is considered the most effective way to compensate for matrix effects, ensuring the reliability of quantitative results in complex biological samples. clearsynth.com

Application in Quality Control (QC) and Reference Standard Traceability for Research Materials

In the pharmaceutical industry, stringent quality control (QC) is essential to ensure the identity, purity, and strength of drug substances and products. chromatographyonline.comsigmaaldrich.comresearchgate.net this compound, as a certified reference material, plays a crucial role in this process. lgcstandards.comavantorsciences.comlgcstandards.com

QC laboratories utilize this deuterated standard for several key applications:

Method Validation: As discussed previously, it is essential for validating the accuracy and precision of analytical methods used for routine QC testing. chromatographyonline.com

Release Testing: It is used as an internal standard in assays for the release of raw materials and finished products, ensuring they meet predefined specifications.

Stability Studies: It helps in accurately quantifying the parent drug and its degradation products during stability testing of pharmaceutical formulations.

Furthermore, the use of a well-characterized, certified reference material like this compound ensures traceability to a primary standard. sigmaaldrich.com This traceability is a fundamental requirement for regulatory compliance and ensures the consistency and comparability of analytical results across different laboratories and over time. chromatographyonline.comsigmaaldrich.com

Mechanistic Investigations of Omeprazole Metabolism Employing 5 Hydroxy Omeprazole Pyridyl D3

Elucidation of Cytochrome P450 (CYP) Isoform Involvement in Omeprazole (B731) 5-Hydroxylation

The metabolism of omeprazole is a complex process involving multiple cytochrome P450 enzymes. The formation of 5-hydroxyomeprazole is a major metabolic pathway, and understanding the specific contributions of different CYP isoforms is essential for predicting drug interactions and individual variations in drug response. nih.govplos.orgunil.chnih.govcaymanchem.comcapes.gov.brnih.gov

Contributions of CYP2C19 to 5-Hydroxylation in in vitro Systems

In vitro studies utilizing recombinant human CYP enzymes and human liver microsomes have definitively identified CYP2C19 as the primary enzyme responsible for the 5-hydroxylation of omeprazole. nih.govnih.gov This enzyme exhibits a high affinity for omeprazole, meaning it can efficiently metabolize the drug even at low concentrations that are therapeutically relevant. nih.gov The formation of 5-hydroxyomeprazole has been shown to be a polymorphic trait, directly linked to genetic variations in the CYP2C19 gene. nih.govnih.gov Individuals with certain CYP2C19 alleles, known as poor metabolizers, exhibit a significantly reduced capacity to hydroxylate omeprazole. nih.govdovepress.com

Studies with recombinant CYP2C19 have demonstrated its high turnover rate for the formation of 5-hydroxyomeprazole. nih.gov For instance, the turnover number for CYP2C19 in forming 5-hydroxyomeprazole has been reported to be 13.4 ± 1.4 nmol/min/nmol of P450. nih.gov Furthermore, antibodies that specifically inhibit CYP2C enzymes have been shown to block approximately 70% of omeprazole 5-hydroxylation at low substrate concentrations in human liver microsomes. nih.gov

The table below summarizes the kinetic parameters for omeprazole 5-hydroxylation by different CYP2C19 variants, highlighting the impact of genetic polymorphisms on the enzyme's function. nih.gov

| CYP2C19 Variant | K(m) (µM) | V(max) (pmol/min/pmol CYP) | V(max)/K(m) (µl/min/pmol CYP) |

| CYP2C19.1B (Wild-type) | 1.46 | 8.09 | 5.45 |

| CYP2C19.18 | Similar to wild-type | Similar to wild-type | Similar to wild-type |

| CYP2C19.19 | Significantly higher (1.5-fold) | Significantly higher (1.8-fold) | Comparable to wild-type |

Data adapted from a study on recombinant CYP2C19 enzymes expressed in yeast cells. nih.gov

Role of CYP3A4 in Omeprazole Biotransformation and Metabolite Formation in in vitro Systems

However, at higher substrate concentrations, the contribution of CYP3A4 to 5-hydroxylation becomes more significant, reaching a level comparable to that of CYP2C19. nih.gov Recombinant human CYP3A4 has been shown to form both 5-hydroxyomeprazole and omeprazole sulfone with turnover numbers of 5.7 ± 1.1 and 7.4 ± 0.9 nmol/min/nmol of P450, respectively. nih.gov Antibody inhibition studies have confirmed that at low omeprazole concentrations, CYP3A4 inhibition reduces 5-hydroxylation by about 30%, whereas at high concentrations, its contribution is more substantial. nih.gov Some studies have also indicated that omeprazole and its enantiomers can induce the expression of CYP3A4 mRNA. plos.orgnih.govjst.go.jp

Stereoselective Metabolism of Omeprazole Enantiomers and 5-Hydroxyomeprazole Formation in Isolated Enzyme Systems

Omeprazole is a chiral molecule and exists as two enantiomers, (R)-omeprazole and (S)-omeprazole (esomeprazole). The metabolism of these enantiomers is stereoselective, with different CYP enzymes showing preferences for one enantiomer over the other. caymanchem.comcapes.gov.bracs.org

CYP2C19 preferentially metabolizes the (R)-enantiomer to 5-hydroxyomeprazole. acs.org In contrast, (S)-omeprazole is almost exclusively hydroxylated to 5-hydroxyomeprazole by CYP2C19. unil.chnih.gov This stereoselectivity has significant clinical implications, as the (S)-enantiomer (esomeprazole) has a slower clearance and therefore a longer duration of action compared to the racemic mixture.

CYP3A4, on the other hand, primarily metabolizes the (S)-enantiomer to omeprazole sulfone, with only a minor contribution to the formation of hydroxylated metabolites from either enantiomer. acs.org The intrinsic clearance (CLint) for (R)-omeprazole is about three times higher than that of esomeprazole, highlighting the greater metabolic stability of the (S)-enantiomer. acs.org

The table below illustrates the differential metabolism of omeprazole enantiomers by CYP2C19 and CYP3A4. acs.org

| Enzyme | Enantiomer | Primary Metabolic Pathway |

| CYP2C19 | (R)-omeprazole | 5-hydroxylation |

| CYP2C19 | (S)-omeprazole | 5-hydroxylation |

| CYP3A4 | (S)-omeprazole | Sulfoxidation |

| CYP3A4 | (R)-omeprazole | Minor hydroxylation |

Examination of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Pathways

The use of deuterated compounds like 5-Hydroxy Omeprazole-(Pyridyl)-d3 is invaluable for studying the mechanisms of drug metabolism. Deuterium is a stable, heavier isotope of hydrogen. When a carbon-hydrogen bond at a site of metabolism is replaced with a carbon-deuterium bond, the rate of the reaction can be slowed down. This phenomenon is known as the deuterium kinetic isotope effect (KIE).

The magnitude of the KIE can provide insights into the rate-limiting step of a metabolic reaction. A significant KIE suggests that the cleavage of the C-H bond is a critical step in the reaction mechanism. In the context of omeprazole metabolism, studying the KIE on the 5-hydroxylation pathway can help to confirm that the abstraction of a hydrogen atom from the 5-methyl group of the pyridine (B92270) ring is a key event in the catalytic cycle of CYP2C19.

While direct studies on the KIE of this compound are not extensively detailed in the provided search results, the principle is a fundamental tool in drug metabolism research. nih.gov Computational studies using density functional theory have explored the activation energy barriers for the hydroxylation of omeprazole enantiomers, providing a theoretical basis for understanding the kinetic aspects of the reaction. acs.org

Isotope Ratio-Monitoring Techniques for Comprehensive Metabolite Profiling in Preclinical Models

The co-administration of a drug and its stable isotope-labeled analog, such as omeprazole and this compound, is a powerful technique for comprehensive metabolite profiling. mdpi.comnih.govresearchgate.net This approach, often coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the confident identification of drug-related metabolites in complex biological matrices.

Metabolite Identification Strategies in Isolated Biological Matrices (e.g., Liver Microsomes, Recombinant Enzymes)

In in vitro systems like human liver microsomes or incubations with recombinant CYP enzymes, the use of a 1:1 mixture of the unlabeled drug and its deuterated analog simplifies the identification of metabolites. Any true metabolite will appear as a pair of peaks in the mass spectrum, separated by the mass difference between the parent drug and its deuterated version (in this case, 3 daltons for this compound). This "isotope signature" allows for the rapid and unambiguous identification of drug-related material, distinguishing it from endogenous components of the biological matrix.

This technique has been successfully applied to identify a wide range of omeprazole metabolites in various preclinical models. mdpi.comnih.govresearchgate.net For example, a study using a 1:1 mixture of omeprazole and D3-omeprazole identified seventeen metabolites in mouse plasma and brain. mdpi.comnih.govresearchgate.net This approach is particularly valuable for discovering novel or unexpected metabolic pathways.

The following table lists some of the identified metabolites of omeprazole using this isotope ratio-monitoring approach. mdpi.com

| Metabolite ID | Proposed Structure |

| M10 | Mono-oxidation metabolite |

| M13 | Isomer of omeprazole with hydroxylation on the pyridine ring |

By employing this compound and related stable isotope-labeled compounds, researchers can gain a detailed and accurate understanding of the intricate metabolic fate of omeprazole, paving the way for improved drug development and personalized medicine approaches.

Identification of Novel Metabolites in Animal Models (e.g., Mouse Brain and Plasma)

The use of stable isotope-labeled compounds, such as this compound, has proven invaluable in the identification of previously uncharacterized metabolites of omeprazole in various animal models. A significant study involving the co-administration of omeprazole and its deuterated analogue (D3-omeprazole) to mice has facilitated the discovery of novel metabolites in both brain and plasma matrices. nih.gov This approach, which relies on monitoring for a specific mass difference of 3 daltons between the metabolites of omeprazole and D3-omeprazole, has led to the identification of a total of seventeen metabolites. nih.gov

This unique stable isotope ratio-patterning liquid chromatography-mass spectrometric method has unveiled metabolites that were previously unknown, including a hydroxy glucuronide metabolite. nih.gov The distribution of these metabolites was found to differ depending on the route of administration and the biological matrix (plasma or brain) being analyzed. nih.gov Notably, some metabolites were exclusively detected in plasma, while others were found only in the brain, highlighting the complex and tissue-specific nature of omeprazole metabolism. nih.gov

Among the newly identified metabolites was a novel N-acetylcysteine (NAC) metabolite of the mercaptobenzimidazole of omeprazole, designated as M1. nih.gov The structural elucidation of M1 was aided by the analysis of its fragment ions, where the presence of a fragment ion at m/z 130 in the metabolites of both omeprazole and D3-omeprazole indicated its origin from the NAC moiety rather than the benzimidazole (B57391) portion of the molecule. nih.gov

Table 1: Novel Omeprazole Metabolites Identified in Mouse Models

| Metabolite | Location Detected | Method of Identification |

| Hydroxy glucuronide metabolite | Plasma and/or Brain | Stable isotope ratio-patterning LC-MS |

| N-acetylcysteine (NAC) metabolite (M1) | Plasma (IV and IP routes) | LC-QTOF-MS with IDA scan |

This table is based on findings from a study that utilized co-administration of omeprazole and D3-omeprazole. nih.gov

Comparative Metabolic Studies of Omeprazole and its Analogues in Non-Clinical Systems

Comparative studies of omeprazole and its analogues in non-clinical systems, primarily utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes, have provided significant insights into the stereoselective and regioselective nature of its metabolism. The two principal enzymes involved are CYP2C19 and CYP3A4. acs.orgresearchgate.net

CYP2C19 preferentially metabolizes the R-enantiomer of omeprazole to 5-hydroxyomeprazole. acs.org In contrast, CYP3A4 is the primary enzyme responsible for the metabolism of the S-enantiomer (esomeprazole), leading to the formation of omeprazole sulfone. acs.org While CYP2C19 also metabolizes esomeprazole, it does so at the 5'-methoxy position, yielding 5'-O-hydroxyesomeprazole, which can be further hydrolyzed to 5'-O-desmethylesomeprazole. acs.org

The metabolic ratio of omeprazole to its primary metabolite, 5-hydroxyomeprazole, is often used to phenotype individuals as either extensive or poor metabolizers of CYP2C19. nih.govnih.gov In extensive metabolizers, the concentration of 5-hydroxyomeprazole is higher, while in poor metabolizers, more of the parent drug is available to be metabolized by CYP3A4, resulting in higher concentrations of omeprazole sulfone. nih.gov

Computational studies using density functional theory have further elucidated the mechanistic basis for these observations. These studies suggest that the hydroxylation of R-omeprazole by CYP2C19 is a thermodynamically favored process. nih.gov Conversely, while the hydroxylation of S-omeprazole can occur, the resulting intermediate has a higher kinetic barrier to disintegrate into the 5-O-desmethylomeprazole metabolite. nih.gov The sulfoxidation of S-omeprazole to omeprazole sulfone by CYP3A4 has a lower activation free energy barrier, explaining its prevalence. nih.gov

Table 2: Comparative Metabolism of Omeprazole Enantiomers by CYP Isoforms

| Enantiomer | Primary Metabolizing Enzyme | Major Metabolite |

| R-omeprazole | CYP2C19 | 5-hydroxyomeprazole |

| S-omeprazole (Esomeprazole) | CYP3A4 | Omeprazole sulfone |

| S-omeprazole (Esomeprazole) | CYP2C19 | 5'-O-hydroxyesomeprazole |

This table summarizes the primary metabolic pathways for the enantiomers of omeprazole as catalyzed by the major CYP450 isoforms. acs.orgresearchgate.net

Perspectives and Future Directions in 5 Hydroxy Omeprazole Pyridyl D3 Research

Expanding the Scope of Isotopic Labeling for Unraveling Complex Biotransformation Networks

Isotopic labeling with stable isotopes like deuterium (B1214612) is a cornerstone of modern drug metabolism research. The incorporation of deuterium into the pyridyl moiety of 5-Hydroxy Omeprazole-(Pyridyl)-d3 provides a distinct mass signature that allows for its differentiation from its non-labeled counterparts by mass spectrometry. This is particularly advantageous for its use as an internal standard in pharmacokinetic studies, ensuring accurate quantification of the 5-hydroxy omeprazole (B731) metabolite.

Future investigations are poised to leverage this isotopic labeling to explore the full spectrum of omeprazole's biotransformation. This includes the identification and quantification of less abundant, secondary, and tertiary metabolites. nih.gov By administering a mixture of labeled and unlabeled omeprazole, researchers can readily distinguish drug-related metabolites from endogenous molecules within complex biological matrices like brain tissue. nih.gov This "isotope pattern" or "twin ion" approach simplifies the identification of novel metabolites. nih.gov A study investigating omeprazole metabolites in mouse brain and plasma successfully utilized this co-administration strategy to identify seventeen metabolite peaks, some of which were unique to either the brain or plasma. nih.gov This highlights the power of isotopic labeling in uncovering the finer details of metabolic pathways that might otherwise remain obscured.

Integration with Advanced Computational and Systems Biology Approaches

The empirical data generated using this compound is invaluable for informing and validating computational models of drug metabolism. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have already been employed to investigate the interaction of omeprazole with key metabolizing enzymes like cytochrome P450 (CYP) 2C19 and 3A4. nih.gov These models can predict the binding orientation of omeprazole within the enzyme's active site, consistent with known metabolic outcomes. nih.gov

The integration of pharmacokinetic data obtained with the aid of deuterated standards into these models will enhance their predictive power. Systems biology, which takes a holistic view of biological processes, can utilize this precise metabolic information to understand the impact of genetic variations in CYP enzymes on omeprazole's efficacy and clearance. acs.org For example, density functional theory calculations have been used to study the stereoselective metabolism of omeprazole's enantiomers by CYP2C19 and CYP3A4, revealing mechanistic insights into why one enantiomer may be metabolized differently than the other. acs.org By combining such in silico approaches with the accurate quantitative data from studies using this compound, the development of personalized medicine strategies that account for individual metabolic differences becomes a more attainable goal.

Development of Novel Analytical Assays for High-Throughput Metabolic Screening

The availability of this compound is a key enabler for the development of robust and sensitive analytical methods, predominantly liquid chromatography-mass spectrometry (LC-MS), for high-throughput screening (HTS). HTS allows for the rapid testing of large numbers of compounds to identify potential drugs or to screen for interactions with metabolic pathways. The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy and reproducibility of these assays.

Future advancements are expected to focus on the miniaturization and automation of these analytical platforms. This will allow for the analysis of smaller sample volumes at a much faster pace, significantly increasing the efficiency of the drug discovery and development process. A sensitive column-switching high-performance liquid chromatography method has already been developed for the simultaneous determination of omeprazole and its two main metabolites in human plasma, with a limit of quantification of 3 ng/ml for each. elsevierpure.com Further innovations in sample preparation and analytical instrumentation will continue to push the boundaries of high-throughput metabolic screening.

Potential for Derivatization and Application in Emerging Research Fields

The chemical structure of this compound, particularly its hydroxyl group, presents opportunities for derivatization to create novel molecular probes. This hydroxyl group can be chemically modified to attach fluorescent tags, biotin, or other reporter molecules. researchgate.net Such derivatized probes could be used in advanced imaging techniques to visualize the distribution and activity of drug-metabolizing enzymes within cells and tissues.

Furthermore, the strategic placement of deuterium can influence the metabolic profile of a drug, a concept known as "deuterium switching". nih.govnih.gov By replacing hydrogen with deuterium at a site of metabolic attack, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism. nih.govnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of potentially toxic metabolites. nih.govnih.gov While this compound is a metabolite, the principles of deuteration could be applied to the parent drug, omeprazole, to create novel therapeutic entities with enhanced properties. Recent research has focused on designing omeprazole derivatives with improved stability and reactivity through computational analysis, indicating a promising future for such modifications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Hydroxy Omeprazole-(Pyridyl)-d3 with high isotopic purity?

- Methodological Answer : The synthesis involves deuterium incorporation at the pyridyl group, typically via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity is ensured by optimizing reaction conditions (e.g., temperature, catalyst) and validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated intermediates can be synthesized by reacting the non-deuterated precursor with deuterated methanol (CD₃OD) under reflux, followed by purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use high-resolution MS (HRMS) for molecular weight validation and NMR (¹H, ¹³C, ²H) to confirm deuterium incorporation and positional specificity.

- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 280–300 nm) and a C18 column. Quantify impurities (e.g., sulfone or sulfide derivatives) using validated methods per ICH guidelines .

- Isotopic Purity : Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment, ensuring >98% isotopic purity .

Advanced Research Questions

Q. How does the deuterated pyridyl moiety influence the metabolic stability of this compound compared to non-deuterated analogs?

- Methodological Answer : Conduct comparative pharmacokinetic (PK) studies in vitro (e.g., liver microsomes) and in vivo (rodent models). Use LC-MS/MS to quantify parent drug and metabolites. The deuterium kinetic isotope effect (KIE) reduces CYP450-mediated oxidation at the pyridyl group, prolonging half-life. For example, deuterated analogs may show a 1.5–2-fold increase in AUC (area under the curve) compared to non-deuterated forms .

Q. What strategies are effective for resolving chiral impurities in this compound synthesis?

- Methodological Answer : Chiral resolution requires:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (80:20, v/v) with 0.1% trifluoroacetic acid.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) >99% by CD spectroscopy.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization during deuterium incorporation .

Q. How can receptor-binding assays differentiate the pharmacological activity of this compound from its metabolites?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-labeled ligands to measure affinity for target receptors (e.g., H⁺/K⁺ ATPase). Competitive binding curves (IC₅₀ values) distinguish parent drug activity from metabolites.

- Functional Assays : Employ [³⁵S]GTPγS binding in CHO cells expressing cloned receptors to assess agonism/antagonism. For example, this compound may exhibit a 10-fold higher potency than its sulfone metabolite in proton pump inhibition .

Notes for Methodological Rigor

- Contradiction Handling : identifies sulfone/sulfide derivatives as common impurities, but deuterium incorporation () may alter degradation pathways. Validate impurity profiles under stressed conditions (e.g., pH 1–13, 40°C/75% RH) .

- Receptor Binding : highlights GTPγS assays for functional activity, while emphasizes structural bioisosterism. Cross-validate using both binding and functional assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.